molecular formula C7H13NO2 B3130564 3-[(Cyclopropylmethyl)amino]propanoic acid CAS No. 343632-94-0

3-[(Cyclopropylmethyl)amino]propanoic acid

Cat. No.: B3130564
CAS No.: 343632-94-0
M. Wt: 143.18 g/mol
InChI Key: XFNZJXJSAHLZGP-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]propanoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of propanoic acid, where the amino group is substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)amino]propanoic acid typically involves the reaction of cyclopropylmethylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid
  • (2S)-2-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid

Uniqueness

3-[(Cyclopropylmethyl)amino]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclopropylmethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)3-4-8-5-6-1-2-6/h6,8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNZJXJSAHLZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above resin bound acrylic acid (50 mg) was treated with 300 μmol cyclopropylmethyl amine (21.3 mg) in 300 μL DMSO for 72 hours at 25° C. The excess reagent was filtered off and the resin was washed with 3×1 mL DMSO and 3×1 mL DMF.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
21.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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